

analytical methods for 2-Ethoxy-1-phenylethanone characterization

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Compound of Interest

Compound Name: 2-Ethoxy-1-phenylethanone

CAS No.: 14869-39-7

Cat. No.: B181822

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Analytical Characterization Guide: 2-Ethoxy-1-phenylethanone

CAS: 14869-39-7 | Formula:

| MW: 164.20 g/mol [1]

Executive Summary & Strategic Context

2-Ethoxy-1-phenylethanone (also known as

-ethoxyacetophenone or phenacyl ethyl ether) represents a specific structural challenge in organic analysis. Unlike its ring-substituted isomers (e.g., 4'-ethoxyacetophenone), this molecule features an ether linkage at the

-carbon position relative to the carbonyl group.[1]

This structural nuance creates distinct reactivity and stability profiles. The

-ether linkage is susceptible to oxidative degradation (peroxide formation) and hydrolysis to 2-hydroxy-1-phenylethanone.[1] Therefore, analytical protocols must not only confirm identity but also rigorously quantify these specific degradation products.

This guide outlines a multi-modal analytical strategy designed to validate structural integrity and purity with high specificity.

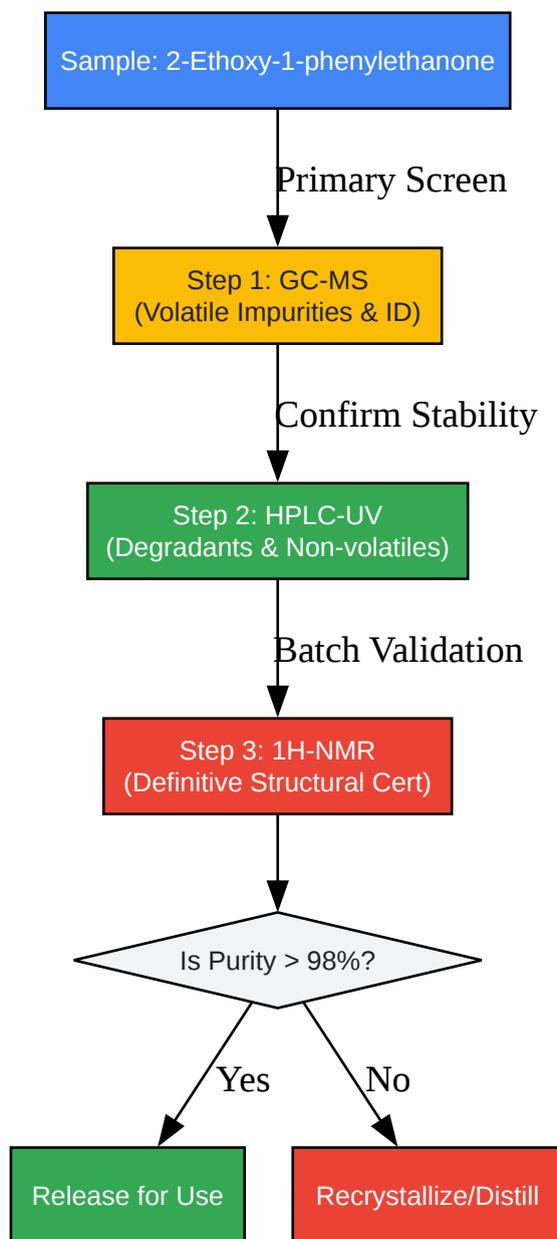
Structural Analysis & Analytical Decision Matrix

The primary analytical risk is misidentification with positional isomers. The table below highlights the critical structural differences that dictate method selection.

Feature	2-Ethoxy-1-phenylethanone (Target)	4'-Ethoxyacetophenone (Isomer)	Analytical Implication
Structure			Different fragmentation & NMR shifts.[1]
Reactivity	Labile -carbon; prone to hydrolysis.[1]	Stable aromatic ether.	HPLC required for degradation tracking.
Boiling Point	~235°C (Predicted)	268°C	GC retention time separation is viable.

Analytical Workflow (DOT Diagram)

The following decision tree illustrates the logical flow for characterizing this molecule, prioritizing the separation of labile impurities.



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Figure 1: Analytical decision matrix ensuring orthogonality between volatile profiling (GC) and stability tracking (HPLC).

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: Primary identification and quantification of volatile synthesis byproducts (e.g., acetophenone,

-chloroacetophenone).[1]

Mechanistic Insight

In Electron Impact (EI) ionization, **2-ethoxy-1-phenylethanone** undergoes a characteristic

-cleavage.[1] Unlike ring-substituted isomers which retain the ether group on the charged aromatic fragment, the target molecule cleaves at the carbonyl-methylene bond.[1]

Key Diagnostic Fragments:

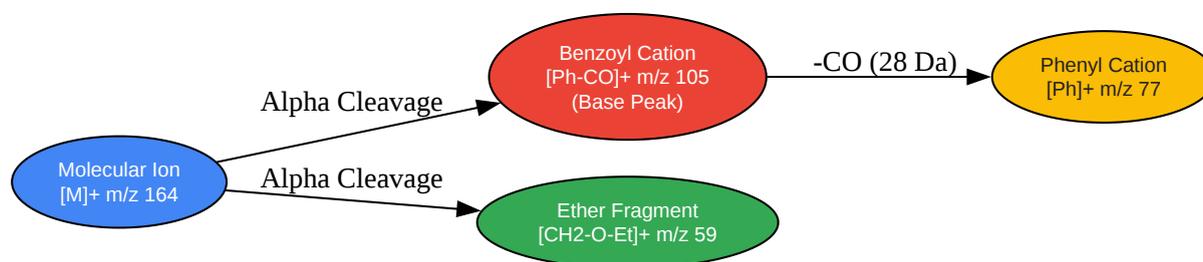
- m/z 105 (Base Peak):
 - The benzoyl cation is dominant.
- m/z 77:
 - Phenyl cation (loss of CO from m/z 105).
- m/z 59:
 - The ether tail fragment (less stable, lower intensity).
- Absence of m/z 135: A strong m/z 135 peak would indicate 4'-ethoxyacetophenone (loss of ethyl from the ring ether), serving as a negative control.

Experimental Protocol

- Instrument: Agilent 7890B/5977B (or equivalent).
- Column: HP-5MS UI (30 m × 0.25 mm × 0.25 μm).
- Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
- Inlet: Split 50:1 @ 250°C.
- Oven Program:
 - Hold 50°C for 2 min.
 - Ramp 15°C/min to 200°C.

- Ramp 25°C/min to 300°C (Hold 3 min).
- MS Source: 230°C, 70 eV.

Fragmentation Pathway (DOT Diagram)



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Figure 2: EI Fragmentation logic.[1] The dominance of m/z 105 confirms the benzoyl core, distinguishing it from ring-alkylated isomers.[1]

Method 2: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Quantification of thermally labile impurities (peroxides) and hydrolysis products (2-hydroxy-1-phenylethanone) that may decompose in a GC inlet.[1]

Why HPLC?

The

-ethoxy group makes the molecule susceptible to hydrolysis, forming 2-hydroxy-1-phenylethanone.[1] This specific impurity is polar and may tail significantly in GC or dehydrate. HPLC provides a "gentle" separation environment to assess true purity.

Experimental Protocol

Parameter	Condition
Column	C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 × 150 mm, 3.5 μm)
Mobile Phase A	Water + 0.1% Phosphoric Acid (suppresses silanol activity)
Mobile Phase B	Acetonitrile (ACN)
Gradient	0-2 min: 10% B; 2-15 min: linear to 90% B; Hold 3 min.[1]
Flow Rate	1.0 mL/min
Detection	UV @ 254 nm (primary) and 210 nm (for non-aromatic impurities)
Temperature	30°C

Data Interpretation:

- 2-Hydroxy-1-phenylethanone: Elutes earlier (more polar) than the target.[1]
- **2-Ethoxy-1-phenylethanone**: Elutes in the middle of the gradient (~10-12 min).
- Dimeric impurities: Elute late in the high-organic wash.[1]

Method 3: Nuclear Magnetic Resonance (¹H-NMR)

Objective: Definitive structural authentication. This is the only method that explicitly proves the ethoxy group is on the

-carbon and not the ring.

Predicted Chemical Shifts (in)

The diagnostic signal is the singlet for the methylene group isolated between the carbonyl and the oxygen.

Proton Environment	Chemical Shift (ppm)	Multiplicity	Integration	Structural Proof
Aromatic (Ortho)	7.90 – 7.95	Doublet	2H	Adjacent to Carbonyl
Aromatic (Meta/Para)	7.40 – 7.60	Multiplet	3H	Phenyl Ring
-Methylene ()	4.65 – 4.75	Singlet	2H	Key ID: Isolated between C=O and O
Ether Methylene ()	3.60 – 3.70	Quartet	2H	Ethoxy group
Ether Methyl ()	1.25 – 1.35	Triplet	3H	Ethoxy group

Differentiation Note: In the isomer 4'-ethoxyacetophenone, the methylene signal at ~4.7 ppm is absent. Instead, you would see a methyl ketone singlet at ~2.5 ppm and the ethoxy signals would be shifted due to direct attachment to the aromatic ring.

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